molecular formula C8H3BrF2 B13463548 1-Bromo-4-ethynyl-2,3-difluorobenzene

1-Bromo-4-ethynyl-2,3-difluorobenzene

Cat. No.: B13463548
M. Wt: 217.01 g/mol
InChI Key: KNDZVNMYJDTNRU-UHFFFAOYSA-N
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Description

1-Bromo-4-ethynyl-2,3-difluorobenzene is a halogenated aromatic compound characterized by a bromine atom at the 1-position, an ethynyl group at the 4-position, and fluorine atoms at the 2- and 3-positions. The ethynyl group confers unique reactivity, making it valuable in cross-coupling reactions (e.g., Sonogashira coupling) for pharmaceutical and materials science applications.

Properties

Molecular Formula

C8H3BrF2

Molecular Weight

217.01 g/mol

IUPAC Name

1-bromo-4-ethynyl-2,3-difluorobenzene

InChI

InChI=1S/C8H3BrF2/c1-2-5-3-4-6(9)8(11)7(5)10/h1,3-4H

InChI Key

KNDZVNMYJDTNRU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=C(C=C1)Br)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-ethynyl-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethynyl-2,3-difluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-ethynyl-2,3-difluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The ethynyl group can participate in coupling reactions like Sonogashira coupling, forming new carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alkanes or alkenes.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine or potassium carbonate in organic solvents.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of substituted benzene derivatives.

    Coupling Reactions: Formation of biaryl or alkyne derivatives.

    Oxidation and Reduction Reactions: Formation of carbonyl compounds, alkanes, or alkenes.

Scientific Research Applications

1-Bromo-4-ethynyl-2,3-difluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel anticancer and antiviral agents.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 1-Bromo-4-ethynyl-2,3-difluorobenzene exerts its effects depends on the specific application. In biological systems, it may act by forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The ethynyl group can participate in click chemistry reactions, facilitating the attachment of the compound to various molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents Molecular Weight Key Properties/Applications References
1-Bromo-4-ethynyl-2,3-difluorobenzene Br (1), F (2,3), ethynyl (4) Not reported High reactivity (ethynyl group); potential in catalysis Inferred
1-Bromo-4-ethoxy-2,3-difluorobenzene Br (1), F (2,3), ethoxy (4) 237.04 Purity >99%, yield 93%; agrochemicals
1-Bromo-2,3-difluoro-4-methoxybenzene Br (1), F (2,3), methoxy (4) Not reported Liquid crystal production; pesticidal agents
1-Bromo-2,3-difluorobenzene Br (1), F (2,3) 192.98 bp 234°C, density 1.724; laboratory reagent
4-Bromo-1,3-difluorobenzene Br (4), F (1,3) Not reported NMR internal standard

Key Observations :

  • Substituent Influence : The ethynyl group in this compound enhances conjugation and reactivity compared to alkoxy substituents (e.g., ethoxy or methoxy), which improve thermal stability in liquid crystals .
  • Positional Isomerism : Bromine placement (e.g., 1- vs. 4-position) alters electronic properties and steric effects, impacting applications in catalysis or material science .

Physicochemical Properties

  • Boiling Points and Stability : Alkoxy-substituted derivatives (e.g., ethoxy, methoxy) exhibit higher boiling points due to hydrogen bonding, whereas ethynyl-substituted compounds may have lower boiling points but greater thermal stability in conjugated systems .
  • Reactivity : Ethynyl groups enable cross-coupling reactions, whereas bromine in 1-bromo-2,3-difluorobenzene facilitates electrophilic substitution .

Biological Activity

Chemical Structure and Properties

The molecular formula for 1-Bromo-4-ethynyl-2,3-difluorobenzene is C8H4BrF2. Its structure can be represented as follows:

C6H3(Br)(F)(F)(CC)\text{C}_6\text{H}_3(\text{Br})(\text{F})(\text{F})(\text{C}\equiv \text{C})

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC8H4BrF2
Molecular Weight219.02 g/mol
IUPAC NameThis compound
SMILES RepresentationFC(F)C#C(C1=CC=CC=C1Br)

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, similar compounds have demonstrated significant biological activities. Halogenated aromatic compounds are often investigated for their pharmaceutical potential due to their ability to interact with various biological targets.

Potential Biological Activities

  • Antimicrobial Activity : Compounds with halogen substituents have shown promise as antimicrobial agents. For instance, studies on structurally similar compounds have indicated effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Properties : Some halogenated benzene derivatives exhibit anticancer activity by disrupting cellular processes or inducing apoptosis in cancer cells. The presence of bromine and fluorine can enhance the lipophilicity and bioavailability of these compounds, potentially increasing their efficacy .
  • Enzyme Inhibition : Certain derivatives are known to act as enzyme inhibitors, which could be relevant for drug development targeting specific pathways in diseases like cancer or bacterial infections.

Case Study 1: Antimicrobial Activity

A study evaluating various halogenated aromatic compounds found that those with bromine and fluorine substituents exhibited enhanced antimicrobial properties. The study highlighted the importance of the electronic effects of halogens in modulating biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of halogenated phenyl compounds revealed that the positioning and type of halogen significantly affect biological activity. For example, compounds with multiple halogens displayed synergistic effects in inhibiting bacterial growth .

The mechanisms through which this compound may exert its biological effects likely involve:

  • Interference with Cellular Signaling : Halogenated compounds can disrupt normal cellular signaling pathways by binding to receptors or enzymes.
  • Alteration of Membrane Integrity : These compounds may integrate into lipid membranes, affecting their fluidity and permeability, which is crucial for microbial survival.

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